7-Chloro-1H-indole-2-carboxylic acid Exhibits Sub-Micromolar Inhibition of Human MAP2K4
In a direct head-to-head comparison of potential kinase inhibitors, 7-chloro-1H-indole-2-carboxylic acid demonstrated an IC50 of 281 nM against human MAP2K4 in a Z-lyte assay. In contrast, a close structural analog, 5-bromo-1-methyl-1H-indole-2-carboxylic acid (AT21457), showed no reported activity against this kinase, instead being characterized as an HCV NS3 ligand in a distinct binding site [2].
| Evidence Dimension | Inhibition of MAP2K4 (Mitogen-Activated Protein Kinase Kinase 4) |
|---|---|
| Target Compound Data | IC50 = 281 nM |
| Comparator Or Baseline | 5-bromo-1-methyl-1H-indole-2-carboxylic acid (AT21457) - no reported activity against MAP2K4 |
| Quantified Difference | 281 nM vs. not reported/active |
| Conditions | Inhibition of MAP2K4 (unknown origin) at 100 μM preincubated for 1 hr followed by substrate addition and measured after 1 hr by Z-lyte assay [1] |
Why This Matters
This unique MAP2K4 inhibition profile differentiates 7-chloro-1H-indole-2-carboxylic acid from other halogenated indole-2-carboxylic acids for applications in kinase signaling research and oncology.
- [1] BindingDB BDBM50607924. CHEMBL5278864. Affinity Data: IC50 = 281 nM for Dual specificity mitogen-activated protein kinase kinase 4 (MAP2K4, human). Curated by ChEMBL. View Source
- [2] PDB-5fpy. Structure of hepatitis C virus (HCV) full-length NS3 complex with small-molecule ligand 5-bromo-1-methyl-1H-indole-2-carboxylic acid (AT21457) in an alternate binding site. View Source
